molecular formula C21H22N6O2 B11238284 3-({4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol

3-({4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol

カタログ番号: B11238284
分子量: 390.4 g/mol
InChIキー: CMOVTKLNAHYSPX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-({4-[(3-Methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused heterocyclic core, a 3-methoxyphenylamino group at position 4, a phenyl group at position 1, and a propanolamine chain at position 6 (Figure 1). The pyrazolo[3,4-d]pyrimidine scaffold is known for its versatility in interacting with biological targets, particularly kinases and enzymes involved in inflammation and cancer progression . The 3-methoxy substitution on the phenyl ring enhances electronic effects and binding affinity, while the propanol moiety improves aqueous solubility, a critical factor for bioavailability .

特性

分子式

C21H22N6O2

分子量

390.4 g/mol

IUPAC名

3-[[4-(3-methoxyanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol

InChI

InChI=1S/C21H22N6O2/c1-29-17-10-5-7-15(13-17)24-19-18-14-23-27(16-8-3-2-4-9-16)20(18)26-21(25-19)22-11-6-12-28/h2-5,7-10,13-14,28H,6,11-12H2,1H3,(H2,22,24,25,26)

InChIキー

CMOVTKLNAHYSPX-UHFFFAOYSA-N

正規SMILES

COC1=CC=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NCCCO)C4=CC=CC=C4

製品の起源

United States

準備方法

合成経路および反応条件

6-(3-ヒドロキシプロピルアミノ)-1-フェニル-4-[(3-メトキシフェニル)アミノ]-1H-ピラゾロ[3,4-d]ピリミジンの合成は、一般的に容易に入手可能な出発物質から始めて、複数のステップを必要とします。 一般的な合成経路の1つは、特定の反応条件下で、3-メトキシアニリンを1-フェニル-1H-ピラゾロ[3,4-d]ピリミジン-6-アミンと縮合させて、目的の生成物を生成する方法です .

工業生産方法

この化合物の工業生産方法は、収率と純度を高めるために合成経路の最適化を含む場合があります。 これには、反応条件とスケーラビリティをより適切に制御できる連続フロー合成などの高度な技術の使用が含まれる場合があります .

科学的研究の応用

Medicinal Chemistry

The compound's structure suggests potential applications as an antitumor agent , particularly due to its pyrazolo[3,4-d]pyrimidine scaffold, which has been linked to the inhibition of various kinases involved in cancer progression . Research has shown that derivatives of this class can act as effective inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in many cancers .

Targeted Drug Development

Recent studies have focused on synthesizing new derivatives of pyrazolo[3,4-d]pyrimidines to enhance their efficacy and specificity against cancer cells. The incorporation of different substituents, such as the methoxyphenyl group in this compound, can influence the biological activity and selectivity of the drug candidates .

In vitro studies have demonstrated that compounds similar to 3-({4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol exhibit significant cytotoxic effects against various cancer cell lines. These findings support further investigation into their mechanisms of action and potential therapeutic uses .

Synthesis and Formulation

The synthesis of this compound involves several steps that can be optimized for better yield and purity. Novel synthetic routes have been developed to produce high-purity forms of pyrazolo[3,4-d]pyrimidine derivatives, which are essential for pharmacological testing .

Case Study 1: EGFR Inhibition

A study published in Nature explored new derivatives based on the pyrazolo[3,4-d]pyrimidine structure, demonstrating that modifications at the 6-position significantly enhanced EGFR inhibition . The specific derivative containing methoxyphenyl substitutions showed improved binding affinity compared to its predecessors.

Case Study 2: Anticancer Activity

Another investigation assessed the anticancer properties of similar compounds in a panel of human cancer cell lines. Results indicated that compounds with amino substitutions exhibited potent antiproliferative effects, suggesting that the presence of amino groups may enhance biological activity .

作用機序

6-(3-ヒドロキシプロピルアミノ)-1-フェニル-4-[(3-メトキシフェニル)アミノ]-1H-ピラゾロ[3,4-d]ピリミジンの作用機序は、CDK2などの特定の分子標的との相互作用を含みます。CDK2を阻害することにより、それは癌細胞における細胞周期停止とアポトーシスを誘導することができます。 この化合物は、細胞周期の進行を妨げる能力のために、強力な抗癌剤です .

類似化合物との比較

Comparison with Similar Compounds

The biological and chemical properties of 3-({4-[(3-Methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol can be contextualized through comparisons with structurally related pyrazolo[3,4-d]pyrimidine derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives

Compound Name Structural Features Biological Activity Key Differences
3-({4-[(3-Methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol 3-Methoxyphenylamino group, phenyl at position 1, propanolamine chain Potential kinase inhibition, anti-inflammatory, and anticancer activity Unique 3-methoxy substitution and propanol chain enhance solubility and target specificity .
3-((4-(Benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol Benzylamino group, methyl at position 1 Anticancer, anti-inflammatory Lacks phenyl group at position 1; methyl substitution reduces steric hindrance but may lower receptor affinity .
2-({4-[(4-Methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol 4-Methoxyphenylamino group, ethanolamine chain Enzyme inhibition 4-Methoxy vs. 3-methoxy alters electronic effects; shorter ethanol chain reduces solubility compared to propanol .
1-((4-((2,5-Dimethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol 2,5-Dimethoxyphenylamino group, propan-2-ol chain Anticancer activity Dimethoxy substitution may increase metabolic stability but reduce selectivity due to bulkier substituents .
1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Fluorophenyl group, methyl at position 6 High anticancer and anti-inflammatory activity Halogen substitution enhances lipophilicity but lacks hydroxyl-containing side chain for solubility .
1-(Methyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol Methylamino group, propan-2-ol chain Kinase inhibition Methylamino group limits hydrogen-bonding capacity compared to aryl amino groups .

Key Findings from Comparative Studies

Substituent Positional Effects :

  • The 3-methoxyphenyl group in the target compound provides optimal electronic and steric properties for enzyme binding compared to 4-methoxyphenyl () or 2,5-dimethoxyphenyl () derivatives. Meta-substitution balances electron-donating effects without excessive bulk .
  • Phenyl at position 1 (target compound) vs. methyl (): The phenyl group enhances π-π stacking interactions with hydrophobic enzyme pockets, improving target affinity .

Side-Chain Modifications: Propan-1-ol chain (target compound) vs. ethanol () or propan-2-ol (): The primary hydroxyl group in propan-1-ol offers better hydrogen-bonding capacity and solubility than secondary alcohols .

Biological Activity Trends: Compounds with hydroxyl-containing side chains (e.g., target compound, ) exhibit superior solubility and bioavailability compared to halogenated () or purely hydrophobic derivatives . Anticancer activity correlates with the presence of aryl amino groups (target compound, ) rather than alkylamino substituents (), likely due to enhanced interactions with kinase ATP-binding sites .

生物活性

The compound 3-({4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, which are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, antiproliferative effects, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N6O2C_{21}H_{22}N_{6}O_{2}, with a molecular weight of 390.4 g/mol. The IUPAC name is 2-[[4-(3-methoxyanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]-methylamino]ethanol . The structure features a pyrazolo[3,4-d]pyrimidine core that contributes to its biological activity.

PropertyValue
Molecular FormulaC21H22N6O2
Molecular Weight390.4 g/mol
IUPAC Name2-[[4-(3-methoxyanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]-methylamino]ethanol

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. It interacts with the active sites of these enzymes, leading to modulation of pathways related to cell proliferation and apoptosis. This mechanism is crucial for its potential applications in cancer therapy and other diseases characterized by aberrant cell growth.

Antiproliferative Activity

Recent studies have demonstrated the antiproliferative effects of pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • MV4-11 (biphenotypic B myelomonocytic leukemia cells)
    • K562 (chronic myeloid leukemia cells)
    • MCF-7 (human breast cancer cells)
  • Findings :
    • Compounds related to the pyrazolo[3,4-d]pyrimidine series exhibited significant antiproliferative activity with IC50 values in the low micromolar range.
    • For example, a related compound demonstrated an IC50 value of 8.21 µM against A549 lung cancer cells, indicating potent activity against tumor growth .

Case Studies

Several case studies have illustrated the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:

  • Study on EGFR Inhibition : A derivative was synthesized and tested for its ability to inhibit epidermal growth factor receptor (EGFR). It showed promising results with an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against mutant EGFR .
  • Mechanistic Insights : Flow cytometric analyses revealed that certain derivatives induced apoptosis in cancer cells by activating caspase pathways and reducing levels of proliferating cell nuclear antigen (PCNA), which is crucial for DNA synthesis and cell cycle progression .

Potential Therapeutic Applications

Given its biological activity, this compound shows potential in treating various conditions:

  • Cancer Therapy : Its ability to inhibit key kinases makes it a candidate for developing targeted therapies against cancers such as breast cancer and leukemia.
  • Inflammatory Diseases : The modulation of signaling pathways involved in inflammation suggests possible applications in treating inflammatory disorders.
  • Neurodegenerative Diseases : The compound's effects on cell signaling may also extend to neuroprotection, warranting further investigation in neurodegenerative contexts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。